(R)-azetidine-2-carboxylic acid

Medicinal Chemistry Chemical Biology Toxicology

Procure the R-enantiomer (CAS 7729-30-8) for non-toxic, rigid ADC and PROTAC linkers. Differentiated from the toxic S-isomer, this D-AzeOH enantiomer imposes unique conformational constraints essential for bioconjugation stability. Not interchangeable with proline. Specify stereochemistry to avoid generic substitution.

Molecular Formula C4H7NO2
Molecular Weight 101.1 g/mol
CAS No. 7729-30-8
Cat. No. B014582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-azetidine-2-carboxylic acid
CAS7729-30-8
Synonyms(2R)-2-Azetidinecarboxylic Acid;  (+)-Azetidinecarboxylic Acid; 
Molecular FormulaC4H7NO2
Molecular Weight101.1 g/mol
Structural Identifiers
SMILESC1C[NH2+]C1C(=O)[O-]
InChIInChI=1S/C4H7NO2/c6-4(7)3-1-2-5-3/h3,5H,1-2H2,(H,6,7)/t3-/m1/s1
InChIKeyIADUEWIQBXOCDZ-GSVOUGTGSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Relevant Baseline Profile of (R)-Azetidine-2-carboxylic Acid (CAS 7729-30-8): Key Physicochemical and Structural Identifiers


(R)-Azetidine-2-carboxylic acid (CAS 7729-30-8), also designated (2R)-azetidine-2-carboxylic acid or D-AzeOH, is a non-proteinogenic cyclic imino acid. It is the R-enantiomer of azetidine-2-carboxylic acid, a four-membered ring homolog of proline, and is the enantiomeric counterpart to the naturally occurring S-isomer (L-AzeOH) [1]. Characterized by a buckled azetidine ring deviating 11° from planarity [2], this compound has a molecular weight of 101.10 g/mol, a predicted pKa of 2.35±0.20, and a melting point of 209-211°C, with optical rotation reported as [α]D = -114° to -118° (c=1, water) [3][4].

Why (R)-Azetidine-2-carboxylic Acid Cannot Be Interchanged with Generic Proline Analogs or Enantiomers


Generic substitution among azetidine-2-carboxylic acid isomers or proline analogs is scientifically invalid due to marked differences in stereospecific biological activity and conformational behavior. The R-enantiomer (D-AzeOH) and the S-enantiomer (L-AzeOH) are not functional equivalents; while L-AzeOH is a known toxic proline mimic that misincorporates into proteins, the R-enantiomer serves as a critical, non-toxic tool for medicinal chemistry . Furthermore, the four-membered azetidine ring imposes distinct conformational constraints compared to five-membered proline or six-membered pipecolic acid, as demonstrated by computational studies showing that azetidine adopts a less puckered structure and significantly alters backbone and ring geometries relative to proline [1]. These differences directly impact peptide secondary structure outcomes and linker rigidity in bioconjugation applications, precluding simple interchange [2].

Quantitative Differentiation of (R)-Azetidine-2-carboxylic Acid (CAS 7729-30-8): Comparator-Based Evidence for Procurement Decisions


Stereospecific Biological Activity: R-Enantiomer as a Non-Toxic Tool vs. S-Enantiomer's Teratogenicity

The R-enantiomer (D-AzeOH) and the S-enantiomer (L-AzeOH) exhibit fundamentally different biological activities. L-AzeOH is classified as a teratogenic agent and a plant metabolite that causes toxicity through misincorporation into proteins in place of proline [1][2]. In contrast, the R-enantiomer does not exhibit this toxicity profile and is utilized as a critical, non-toxic tool in medicinal chemistry for applications such as ADC/PROTAC linker synthesis and as a building block for drug design . This stereospecificity is paramount; the procurement of the incorrect enantiomer would introduce a toxic compound into a research or development pipeline, invalidating experimental results and posing safety hazards.

Medicinal Chemistry Chemical Biology Toxicology

Conformational Impact on Peptide Secondary Structure: Azetidine vs. Proline in Tetrapeptides

Incorporation of azetidine-2-carboxylic acid (Aze) in place of proline (Pro) in a tetrapeptide sequence induces a distinct secondary structure. The tetrapeptide Boc-(L-Aze-L-Pro)₂-Opcp, in trifluoroethanol, adopts an all-cis peptide bond conformation with phi and psi torsion angles compatible with a left-handed helix. In contrast, the control peptide Boc-(L-Pro)₃-L-Aze-Opcp exhibits a mixture of cis and trans peptide bonds [1]. This demonstrates that substituting even a single Pro residue with Aze perturbs the normal proline peptide secondary structure, highlighting the unique conformational steering capability of the azetidine ring.

Peptide Chemistry Structural Biology Protein Engineering

Quantified Inhibition of Proline Biosynthesis: Azetidine-2-carboxylic Acid vs. Proline in E. coli

L-Azetidine-2-carboxylic acid acts as a false feedback inhibitor of proline biosynthesis in Escherichia coli. Kinetic analysis in whole-cell preparations revealed that the inhibition is noncompetitive. The comparative inhibitor constants (Ki) for proline and azetidine-2-carboxylic acid were determined to be 5 × 10⁻⁷ M and 4 × 10⁻⁵ M, respectively [1]. This indicates that azetidine-2-carboxylic acid is an 80-fold less potent feedback inhibitor than proline itself, a quantitative distinction that defines its utility in studies of proline metabolism and its potential as a selective agent.

Enzymology Metabolic Engineering Antibacterial Research

Impact on Collagen Triple-Helix Stability: Azetidine-2-carboxylic Acid vs. Control in Human Fibroblasts

Treatment of cultured human skin fibroblasts with L-azetidine-2-carboxylic acid resulted in the synthesis of procollagen polypeptides that failed to adopt a stable triple-helical conformation, as evidenced by their susceptibility to limited pepsin proteolysis. In contrast, control fibroblasts produced protease-resistant, triple-helical collagen [1]. This effect was quantified by a significantly increased fraction of newly synthesized collagenous peptides being in a dialyzable form, indicating enhanced degradation of non-helical chains. The inhibition of procollagen production was quantitatively and qualitatively comparable in both normal and scleroderma fibroblasts [1][2].

Fibrosis Research Collagen Biochemistry Cell Biology

Unique Conformational Constraint of the Four-Membered Ring: Azetidine vs. Proline and Pipecolic Acid in Dipeptide Models

Ab initio and density functional theory (DFT) calculations on model dipeptides (Ac-Xaa-NHMe) reveal that the four-membered azetidine ring imposes distinct conformational constraints compared to five-membered proline and six-membered pipecolic acid (Pip). The azetidine ring can adopt either a puckered structure depending on the backbone conformation, whereas pipecolic acid preferentially adopts a chair conformation [1]. Critically, on going from Pro to Aze to Pip, the axiality (tendency to adopt an axial orientation) of the NHMe group becomes progressively stronger, a trend attributed to the reduction of steric hindrance between the 1,2-substituted acetyl and NHMe groups [1]. These computational predictions are consistent with X-ray structures of Aze- and Pip-containing peptides.

Computational Chemistry Peptidomimetics Conformational Analysis

High-Value Application Scenarios for (R)-Azetidine-2-carboxylic Acid (CAS 7729-30-8) Based on Validated Differential Evidence


Enantiomer-Specific Linker for Non-Cleavable Antibody-Drug Conjugates (ADCs) and PROTACs

The R-enantiomer of azetidine-2-carboxylic acid is specifically employed as a non-cleavable linker in ADC and PROTAC synthesis. Its utility as a non-toxic, rigid, cyclic amino acid makes it ideal for stabilizing linker frameworks, enhancing spatial control in drug conjugates [1]. This application directly leverages the stereospecific, non-toxic profile of the R-enantiomer (Section 3, Evidence Item 1) and its unique conformational constraints (Section 3, Evidence Item 5), which differentiate it from the toxic S-enantiomer and more flexible linker components. Procuring this compound is essential for research programs focused on developing next-generation bioconjugates with improved stability and pharmacokinetic profiles. [2]

Design of Peptides with Non-Proline Secondary Structures (Left-Handed Helices)

Incorporation of azetidine-2-carboxylic acid into peptide sequences enables the rational design of novel secondary structures. As demonstrated by the synthesis of Boc-(L-Aze-L-Pro)₂-Opcp, this amino acid promotes an all-cis peptide bond conformation and left-handed helical folding (Section 3, Evidence Item 2). This application exploits the direct, head-to-head evidence that Aze is not a silent proline substitute but a conformational switch. Researchers developing constrained peptides, foldamers, or peptidomimetics for therapeutic intervention can use this compound to access structural space not available with natural amino acids like proline. [3]

Investigating Proline Metabolism and Developing Selective Agents

The precise, quantified difference in feedback inhibition of proline biosynthesis in E. coli (Ki of 4 × 10⁻⁵ M for Aze vs. 5 × 10⁻⁷ M for proline, Section 3, Evidence Item 3) positions this compound as a critical reagent for metabolic studies. Researchers can use azetidine-2-carboxylic acid as a false feedback inhibitor at concentrations that modulate, but do not completely abolish, proline biosynthesis. This enables nuanced investigations into metabolic regulation and the selection of mutants with altered proline metabolism or Aze resistance, a common technique in microbial genetics and strain engineering. [4]

Modeling Fibrotic Disease by Selectively Destabilizing Collagen Triple Helices

The ability of L-azetidine-2-carboxylic acid to induce the synthesis of unstable, non-helical procollagen in human fibroblasts (Section 3, Evidence Item 4) makes it a validated in vitro tool for modeling collagen-related pathologies. This application is directly relevant to fibrosis research, including scleroderma. By procuring this compound, scientists can reliably reproduce the post-translational disruption of collagen assembly to study disease mechanisms, screen for compounds that can rescue proper collagen folding, or evaluate anti-fibrotic drug candidates in a well-characterized cellular context. [5]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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